N-(butan-2-yl)-4-fluoro-3-methylaniline
Description
N-(butan-2-yl)-4-fluoro-3-methylaniline is a substituted aniline derivative featuring a fluorine atom at the para position (C4), a methyl group at the meta position (C3), and a branched secondary alkylamine group (butan-2-yl) attached to the aromatic nitrogen. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the fluorine substituent and the steric influence of the branched alkyl chain.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butan-2-yl-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-10-5-6-11(12)8(2)7-10/h5-7,9,13H,4H2,1-3H3 |
InChI Key |
DAASJTHBDDEWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-4-fluoro-3-methylaniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoro-3-methylaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated using butan-2-yl halide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(butan-2-yl)-4-fluoro-3-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(butan-2-yl)-4-fluoro-3-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It helps in understanding the interaction of such compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure makes it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. The butan-2-yl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The 4-fluoro-3-methyl substitution pattern distinguishes N-(butan-2-yl)-4-fluoro-3-methylaniline from analogs such as:
- 2-Fluoro-3-methyl-6-nitroaniline (): Substituents: Fluorine (C2), methyl (C3), nitro (C6). The nitro group at C6 is strongly electron-withdrawing, increasing acidity (pKa reduction) compared to the target compound. This enhances reactivity in electrophilic substitution but reduces solubility in nonpolar solvents .
- 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (): Substituents: Methoxy (C4, electron-donating), methyl (C2), and a bulkier branched alkylamine (3-methylbutan-2-yl).
Alkylamine Chain Influence
- Butan-2-yl vs. 3-Methylbutan-2-yl ():
- The 3-methylbutan-2-yl group introduces greater steric hindrance than the butan-2-yl chain, which may reduce nucleophilicity at the nitrogen and lower solubility in aqueous media.
- N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine ():
Functional Group Variations
Physical and Chemical Property Analysis
Table 1: Comparative Data for Selected Analogous Compounds
Key Observations :
- Solubility : The target compound’s fluorine and methyl groups likely confer intermediate polarity, with solubility between nitroanilines (low) and methoxy-substituted anilines (moderate).
- Thermal Stability : Branched alkylamines (e.g., butan-2-yl) may lower melting points compared to aromatic amines (e.g., benzyl groups in ) due to reduced crystallinity.
- Reactivity : The fluorine atom’s electron-withdrawing effect could direct electrophilic substitution to the ortho and para positions relative to the methyl group, unlike methoxy’s directing effects .
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